Acetic acid;10-(ethyldisulfanyl)decan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;10-(ethyldisulfanyl)decan-1-ol is a chemical compound that combines the properties of acetic acid and a disulfide-containing alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;10-(ethyldisulfanyl)decan-1-ol typically involves the reaction of 10-bromodecan-1-ol with ethyl disulfide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethyldisulfanyl group. The resulting product is then treated with acetic acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;10-(ethyldisulfanyl)decan-1-ol can undergo various chemical reactions, including:
Oxidation: The disulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide group can be reduced to thiols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Esters or ethers.
Scientific Research Applications
Acetic acid;10-(ethyldisulfanyl)decan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its disulfide group, which can interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;10-(ethyldisulfanyl)decan-1-ol involves its interaction with molecular targets through its disulfide and hydroxyl groups. The disulfide group can form reversible covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Decanol: A straight-chain fatty alcohol with similar structural features but lacking the disulfide group.
10-Bromodecan-1-ol: A precursor in the synthesis of acetic acid;10-(ethyldisulfanyl)decan-1-ol, containing a bromine atom instead of the disulfide group.
Ethyl Disulfide: A simple disulfide compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both a disulfide group and a hydroxyl group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61689-33-6 |
---|---|
Molecular Formula |
C14H30O3S2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
acetic acid;10-(ethyldisulfanyl)decan-1-ol |
InChI |
InChI=1S/C12H26OS2.C2H4O2/c1-2-14-15-12-10-8-6-4-3-5-7-9-11-13;1-2(3)4/h13H,2-12H2,1H3;1H3,(H,3,4) |
InChI Key |
RXTDYYRKQNRRQA-UHFFFAOYSA-N |
Canonical SMILES |
CCSSCCCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.